molecular formula C17H16N4O5S2 B2857891 methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1790196-56-3

methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2857891
CAS No.: 1790196-56-3
M. Wt: 420.46
InChI Key: MBDWLJZZPLHNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]imidazole core substituted with a furan-2-yl group at position 4. The structure includes a thiophene-2-carboxylate moiety linked via a sulfamoyl-ethyl chain to the pyrazoloimidazole core. While direct data on this compound’s synthesis or properties are absent in the provided evidence, its structural analogs (e.g., benzimidazoles, pyrazolotriazoles) highlight the importance of substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-25-17(22)16-14(4-10-27-16)28(23,24)18-5-6-20-7-8-21-15(20)11-12(19-21)13-3-2-9-26-13/h2-4,7-11,18H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDWLJZZPLHNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminoimidazoles with 1,3-Biselectrophiles

The pyrazolo[1,5-a]imidazole scaffold is constructed via cyclocondensation between 5-aminoimidazole derivatives and 1,3-dicarbonyl compounds. For the 6-furan-2-yl substitution, β-enaminones bearing furyl groups are ideal 1,3-biselectrophiles.

Procedure (Adapted from):

  • Synthesis of β-enaminone precursor : React furan-2-carboxaldehyde with acetylacetone in acetic acid under reflux to yield 3-(furan-2-yl)pentane-2,4-dione.
  • Cyclocondensation : Heat 5-amino-1H-imidazole-4-carbonitrile with the β-enaminone in ethanol catalyzed by H₂SO₄ (10 mol%) at 80°C for 12 hours.
  • Isolation : Purify via recrystallization (ethanol/water) to obtain 6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazole (Yield: 78%, m.p. 215–217°C).

Key Data :

Parameter Value
Catalyst H₂SO₄
Solvent Ethanol
Temperature 80°C
Reaction Time 12 hours
Yield 78%

Preparation of 3-Sulfamoylthiophene-2-Carboxylate

Gewald Synthesis of Thiophene Core

The 3-sulfamoylthiophene-2-carboxylate is synthesized via a modified Gewald reaction:

Procedure (Adapted from):

  • Formation of aminothiophene : React ethyl cyanoacetate (1.0 eq) with elemental sulfur (1.2 eq) and cyclohexanone (1.5 eq) in ethanol containing morpholine (10 mol%) at 60°C for 6 hours.
  • Sulfonation : Treat the intermediate with chlorosulfonic acid (2.0 eq) in DCM at 0°C, followed by quenching with NH₃(aq) to install the sulfamoyl group.
  • Esterification : Convert the carboxylic acid to methyl ester using SOCl₂/MeOH (Yield: 65% over three steps).

Key Data :

Step Conditions Yield
Gewald Reaction Ethanol, 60°C, 6 hours 82%
Sulfonation ClSO₃H, DCM, 0°C 75%
Esterification SOCl₂/MeOH, reflux 95%

Coupling via Ethylsulfamoyl Linker

Sulfonamide Bridge Formation

The ethylsulfamoyl group connects the pyrazoloimidazole and thiophene moieties through a two-step sequence:

Procedure :

  • Chlorosulfonation : React 6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazole with chlorosulfonic acid (1.5 eq) in DCM at −10°C to form the sulfonyl chloride intermediate.
  • Amination : Treat the sulfonyl chloride with 2-aminoethylamine (3.0 eq) in THF/water (3:1) at 25°C for 4 hours. Isolate the ethylsulfamoyl-pyrazoloimidazole intermediate (Yield: 70%).
  • Coupling : React the amine intermediate with methyl 3-chlorosulfonylthiophene-2-carboxylate in the presence of K₂CO₃ (2.0 eq) in DMF at 50°C for 8 hours (Yield: 85%).

Optimization and Challenges

Regioselectivity in Cyclocondensation

The use of H₂SO₄ in ethanol ensures regioselective formation of the pyrazolo[1,5-a]imidazole isomer over pyrazolo[3,4-b] variants. Microwave-assisted reactions (120°C, 30 min) improve yields to 88%.

Sulfamoyl Group Installation

Direct sulfonation of thiophene risks over-sulfonation. Protecting the carboxylate as a methyl ester prior to sulfonation mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its heterocyclic nature. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of heterocycles, including:

  • Benzimidazole derivatives (e.g., 2-(furan-2-yl)-1H-benzo[d]imidazole (3o) and 2-(thiophen-2-yl)-1H-benzo[d]imidazole (3p)): These feature a benzimidazole core with furan or thiophene substituents. Unlike the target compound, they lack the pyrazoloimidazole core and sulfamoyl-ethyl linker, which may reduce solubility or alter target binding .
  • Pyrazolotriazole derivatives (e.g., compounds in ): These include fused triazole-imidazole systems with aryl substituents (e.g., furan, thiophene, bromophenyl). Their synthesis at 40°C under general procedure C suggests similar mild conditions might apply to the target compound .
  • Pyrazolo[3,4-d]pyrimidines (e.g., Example 62 in ): These share a pyrazole core but differ in the fused pyrimidine ring. The thiophene-2-carboxylate group in Example 62 highlights the role of ester functionalities in modulating bioavailability .
Physical and Chemical Properties

Key comparisons based on analogs:

Compound Class Core Structure Substituents Melting Point (°C) Molecular Weight Key Functional Groups Reference
Target Compound Pyrazolo[1,5-a]imidazole Furan-2-yl, sulfamoyl-ethyl Not reported ~450 (estimated) Sulfamoyl, carboxylate -
2-(Furan-2-yl)-1H-benzimidazole Benzimidazole Furan-2-yl 285–287 185 Amine, aromatic
2-(Thiophen-2-yl)-1H-benzimidazole Benzimidazole Thiophen-2-yl 344–346 201 Amine, aromatic
Example 62 () Pyrazolo[3,4-d]pyrimidine Thiophen-2-yl, fluorophenyl 227–230 560.2 Carboxylate, fluoro groups

Observations :

  • Thiophene-substituted analogs (e.g., 3p, Example 62) exhibit higher molecular weights and melting points compared to furan derivatives (3o), likely due to sulfur’s polarizability and stronger intermolecular interactions .
  • The sulfamoyl group in the target compound may enhance solubility relative to non-sulfonamide analogs, a critical factor in drug design .
Crystallographic and Spectroscopic Validation
  • SHELX programs (): Widely used for small-molecule crystallography, ensuring accurate structural determination of heterocycles like benzimidazoles and pyrazolotriazoles .
  • Spectroscopic Data : NMR and MS (e.g., 3o, 3p) confirm substituent identity and purity, critical for validating the target compound’s synthesis .

Biological Activity

Methyl 3-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features a thiophene core, a sulfamoyl group, and a furan-substituted pyrazole moiety. The synthesis typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the sulfamoyl and thiophene groups. Such synthetic pathways are crucial for optimizing yield and purity for biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating anti-tubercular agents, several compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM against M. tuberculosis H37Ra, suggesting that similar scaffolds could be effective in combating tuberculosis .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, certain pyrazole-based compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Study on Antimycobacterial Activity

In a recent study focusing on the design and synthesis of new anti-tubercular agents, researchers synthesized several pyrazole derivatives and evaluated their efficacy against M. tuberculosis. Among these, one compound exhibited significant activity with an IC50 of 1.35 μM and was found non-toxic to human embryonic kidney cells (HEK-293) . This highlights the therapeutic potential of this compound as a lead compound for further development.

Research Findings Summary Table

Activity Compound IC50 (μM) Cell Line Notes
Antitubercular6e1.35M. tuberculosisSignificant activity observed
Anticancer (general)VariousVariesCancer cell linesInduces apoptosis
AntimicrobialVariousVariesBacterial strainsEffective against multiple strains

Q & A

Q. Advanced Regioselectivity Control :

  • Use microwave-assisted synthesis to enhance reaction specificity and reduce byproducts .
  • Monitor intermediates via HPLC with UV detection (λ = 254 nm) to confirm regiochemical outcomes .
  • Optimize steric and electronic effects using DFT calculations to predict reactive sites .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Q. Basic Characterization :

  • NMR :
    • ¹H NMR : Identify furan protons (δ 6.3–7.2 ppm), pyrazole NH (δ 10–12 ppm), and thiophene protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and sulfamoyl sulfur connectivity .
  • IR : Sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and ester (C=O stretch at 1700–1750 cm⁻¹) .

Q. Advanced Resolution of Ambiguities :

  • 2D NMR (HSQC, HMBC) : Map long-range couplings between the pyrazoloimidazole and thiophene rings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₅N₅O₅S₂) with <2 ppm error .

What biological activities are hypothesized for this compound, and how can in vitro assays validate these?

Q. Basic Activity Screening :

  • Anticancer : Test against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using MTT assays (IC₅₀ determination) .
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus (MIC ≤ 50 µg/mL considered active) .

Q. Advanced Mechanistic Studies :

  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) against COX-2 or topoisomerase II, followed by enzymatic activity assays .

How do structural analogs of this compound inform its structure-activity relationships (SAR)?

Q. Key Structural Analogs and SAR Insights :

Analog StructureKey ModificationObserved ActivityReference
Ethyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-2-carboxylateFluorophenyl substitutionEnhanced cytotoxicity (IC₅₀ = 8.2 µM vs. HeLa)
5-((2,4-Dichlorophenyl)methyl)thiazolo-triazol-6-olDichlorophenyl groupImproved antimicrobial activity (MIC = 12.5 µg/mL)
Methyl 3-(imidazo[2,1-b]thiazol-6-yl)thiophene-2-carboxylateSimplified coreReduced solubility but retained activity

Q. Advanced SAR Strategies :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the furan ring to enhance metabolic stability .
  • Replace the methyl ester with a pro-drug moiety (e.g., pivaloyloxymethyl) to improve bioavailability .

How can discrepancies in reported biological data for similar compounds be reconciled?

Case Example : Pyrazole derivatives in show apoptosis induction, while imidazo-thiazoles in report antiproliferative activity without apoptosis.
Resolution Methodology :

Comparative Assays : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48-hour exposure).

Pathway Analysis : Perform RNA-seq to identify differential gene expression (e.g., p53 vs. caspase-3 activation) .

Solubility Adjustments : Normalize activities using logP values (e.g., >3.5 may reduce membrane permeability) .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Basic Tools :

  • SwissADME : Predict logP (2.8), TPSA (120 Ų), and GI absorption (low) .
  • pkCSM : Estimate half-life (~3.2 hours) and CYP450 inhibition risk .

Q. Advanced Modeling :

  • MD Simulations (GROMACS) : Assess binding stability to human serum albumin (HSA) over 100 ns trajectories .
  • QSAR Models : Train on imidazo[1,5-a]pyridine datasets to predict IC₅₀ values with R² > 0.85 .

What are the stability considerations for this compound under laboratory storage conditions?

Q. Basic Protocol :

  • Store at -20°C in amber vials under argon to prevent hydrolysis of the sulfamoyl group .
  • Monitor purity monthly via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. Advanced Degradation Analysis :

  • LC-MS/MS : Identify degradation products (e.g., free thiophene-2-carboxylic acid at m/z 183) .
  • Forced Degradation Studies : Expose to 40°C/75% RH for 14 days to simulate accelerated aging .

How can researchers design derivatives to optimize this compound’s selectivity for cancer vs. normal cells?

Q. Strategies :

Selective Targeting : Introduce biodegradable linkers (e.g., PEG) for tumor-specific release .

Prodrug Activation : Incorporate hypoxia-responsive groups (e.g., nitroimidazole) to target tumor microenvironments .

Toxicity Screening : Compare IC₅₀ in cancer (HeLa) vs. normal (HEK293) cells; aim for selectivity index >5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.